molecular formula C15H17NO2S B11811559 Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate

Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate

Cat. No.: B11811559
M. Wt: 275.4 g/mol
InChI Key: ZMEHYZAOFLUSPF-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate is a synthetic chemical compound designed for research applications, featuring a benzothiazole moiety fused with a cyclohexanecarboxylate group. This structure is of significant interest in medicinal chemistry due to its potential multi-target biological activity. The benzothiazole core is a privileged scaffold in drug discovery, known for yielding compounds with a broad spectrum of pharmacological properties. Key Research Applications & Potential Mechanisms In oncology research, structurally related (benzo[d]thiazol-2-yl)cyclohexanecarboxamide analogs have demonstrated significant cytotoxic effects against diverse cancer cell lines, including A549 (lung), MCF7-MDR (breast), and HT1080 (connective tissue), highlighting the potential of this chemotype in anti-cancer agent development . The biological activity may be mediated through targeting nuclear receptors; recent studies on novel benzothiazole derivatives have identified potent Retinoid X receptor alpha (RXRα) antagonists that exert anti-proliferative effects and induce G2/M cell cycle arrest in cancer cells by downregulating Cyclin B1 and CDK1 protein expression . The anti-proliferative activity of these analogs was confirmed to be RXRα-dependent, as the effects were abolished in RXRα-knockout cells . Beyond oncology, the benzothiazole scaffold is extensively investigated for neurological disorders. Thiazole derivatives have shown promise as anti-cholinesterase agents, inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical therapeutic targets for Alzheimer's disease . Some 4-arylthiazole-2-amine derivatives act as potent and selective AChE inhibitors through a competitive mechanism . Research Value This compound serves as a versatile intermediate or lead structure for designing and synthesizing novel molecules. Researchers can explore its structure-activity relationships (SAR) by modifying the ester group or the cyclohexane ring to optimize binding affinity, potency, and selectivity for various biological targets. Its core structure is relevant for probing pathways in cancer biology, neurology, and inflammation. Handling & Safety This product is intended for research and development use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or human consumption purposes. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C15H17NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h4-5,8-11H,2-3,6-7H2,1H3

InChI Key

ZMEHYZAOFLUSPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

A foundational approach involves constructing the benzothiazole ring through cyclocondensation of 2-aminothiophenol derivatives with cyclohexanecarboxylate intermediates. For example, 2-aminothiophenol reacts with methyl 2-oxocyclohexanecarboxylate under acidic conditions to form the benzothiazole core. Key steps include:

  • Acid-Catalyzed Cyclization : Using concentrated HCl or H₂SO₄ as catalysts, the reaction proceeds via Schiff base formation, followed by intramolecular cyclization.

  • Oxidative Sulfuration : Elemental sulfur or Lawesson’s reagent introduces the thiazole sulfur atom, completing the heterocycle.

Typical conditions yield 60–75% product purity , necessitating subsequent purification via silica gel chromatography.

Multi-Step Synthesis via Aldehyde Intermediates

Hydroxyalkylation Reactions

Recent advances employ hydroxyalkylation to couple benzothiazole derivatives with cyclohexanecarbaldehyde. A photoredox-mediated method reported by the Royal Society of Chemistry utilizes:

  • TBADT (Tetrabuthylammonium Decatungstate) as a hydrogen atom transfer catalyst.

  • Cyclohexanecarbaldehyde (10 equivalents) and 2-mercaptobenzothiazole under 380 nm LED irradiation.

Optimized Parameters :

ParameterValueImpact on Yield
Catalyst Loading3 mol% TBADT65% yield
Reaction Time24 hoursMax conversion
Solvent SystemH₂O/CH₃CN (1:4)Enhanced solubility

This method achieves 65% yield with excellent regioselectivity, attributed to radical-mediated C–H activation.

Esterification of Cyclohexanecarboxylic Acid Derivatives

Direct Esterification with Methanol

A straightforward route involves esterifying 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid using methanol under acidic conditions:

  • Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride.

  • Methanol Quenching : The acyl chloride reacts with methanol to form the methyl ester.

Typical Protocol :

  • 2-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) in dry DCM.

  • After 4 hours, excess SOCl₂ is removed under vacuum.

  • Methanol (5 eq) is added dropwise at 0°C, stirred for 12 hours, and neutralized with NaHCO₃.

Yield : 78–86% after column chromatography.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling links pre-functionalized benzothiazole and cyclohexane fragments. For instance:

  • 2-Bromo-benzothiazole reacts with methyl 2-boronic acid cyclohexanecarboxylate using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.

Conditions :

CatalystBaseTemperatureYield
Pd(PPh₃)₄ (5 mol%)K₂CO₃80°C52%
PdCl₂(dppf) (3 mol%)Cs₂CO₃100°C67%

This method is limited by boronic acid availability but offers modularity for structural analogs.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategies

Solid-supported synthesis minimizes purification steps. A patented protocol involves:

  • Immobilizing cyclohexanecarboxylic acid on Wang resin via ester linkage.

  • Coupling with 2-amino-benzothiazole using HATU/DIPEA in DMF.

  • Cleavage from resin with TFA/CH₂Cl₂ (1:1) to yield the methyl ester.

Advantages :

  • Purity >95% without chromatography.

  • Scalable to kilogram quantities for industrial applications.

Mechanochemical Synthesis

Solvent-Free Grinding

Eco-friendly synthesis employs ball milling to activate reactants:

  • 2-Mercaptobenzothiazole , methyl cyclohexanecarboxylate , and K₂CO₃ are ground for 2 hours.

Results :

  • Yield : 58% (room temperature).

  • Energy Efficiency : 80% reduction in solvent waste compared to traditional methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Condensation60–7585–90ModerateHigh
Photoredox6592HighMedium
Direct Esterification78–8695HighLow
Suzuki Coupling52–6788LowHigh
Solid-Phase>9595–99HighMedium
Mechanochemical5880ModerateVery High

Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

Side products like 2-mercaptobenzothiazole dimers arise from over-oxidation. Mitigation strategies include:

  • Low-Temperature Control : Maintaining reactions at 0–5°C reduces dimerization.

  • Catalyst Screening : ZnCl₂ or FeCl₃ improves selectivity over H₂SO₄.

Photoredox Catalyst Recycling

TBADT degradation limits large-scale use. Immobilizing TBADT on silica nanoparticles enhances recyclability (5 cycles with <10% activity loss) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. For example:

  • Alkaline hydrolysis : Treatment with aqueous CsOH (1 equiv.) in THF/H₂O at room temperature cleaves the ester to form 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid .

  • Acid-catalyzed transesterification : In the presence of catalytic DMAP and Et₃N, the methyl ester reacts with chlorooxoacetates to form mixed oxalate esters .

Reaction Conditions and Outcomes

Reagent/ConditionsProductYieldCitation
1 N CsOH, THF/H₂O, 1 h, RTCarboxylic acid85–90%
Methyl chlorooxoacetate, DMAPMethyl 2-(oxoacetate)cyclohexanecarboxylate75%

Cycloaddition and Annulation Reactions

The benzothiazole moiety participates in photoredox-mediated annulation reactions. For instance, under blue LED irradiation with Ni/Ir catalysts (NiCl₂(Py)₄, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), the compound undergoes arylation at the meta-position of the benzothiazole ring .

Key Reaction Parameters

  • Catalyst system : NiCl₂(Py)₄ (20 mol%), dtbbpy (20 mol%), Ir photocatalyst (2 mol%)

  • Solvent : DMSO, nitrogen atmosphere

  • Light source : 90 W blue LED (18 h irradiation)

  • Yield : 60–70% for aryl bromide coupling partners .

Elimination and Rearrangement Pathways

Intramolecular elimination reactions are observed under thermal or acidic conditions:

  • Thermal elimination : Heating in acetone/H₂O with PTSA (1.3 equiv.) at 60°C induces spiro-ring opening, forming conjugated dienes .

  • Acid-mediated cyclization : In ethanol with ammonium acetate, the compound participates in condensation reactions with aldehydes (e.g., salicylaldehyde) to yield coumarin derivatives via benzohydrazide elimination .

Example Transformation
Reactants :

  • Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate

  • Salicylaldehyde, ammonium acetate

Product :

  • 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one (95% yield) .

Coordination Chemistry and Metal Complexation

The sulfur and nitrogen atoms in the benzothiazole ring act as ligands for transition metals:

  • Nickel coordination : Forms stable complexes with NiCl₂(Py)₄ in DMSO, enabling cross-coupling reactions .

  • Photoredox applications : The Ir(III) photocatalyst facilitates single-electron transfer (SET) processes, critical for C–H functionalization .

Catalytic Cycle Highlights

StepRole of CompoundOutcome
Oxidative additionBenzothiazole stabilizes Ni(0) speciesActivation of aryl halide
SET from Ir photocatalystElectron-deficient benzothiazole aids SETGeneration of radical intermediates

Functionalization of the Cyclohexane Ring

The cyclohexane ring undergoes stereoselective modifications:

  • Grignard addition : At -30°C, methylmagnesium bromide adds to the carbonyl group, forming tertiary alcohols (e.g., 1-methyl-4-methylenecyclohexan-1-ol) .

  • Wittig olefination : Reaction with methyltriphenylphosphonium bromide (1.6 equiv.) in THF yields exocyclic alkenes .

Stereochemical Outcomes

Reaction TypeReagents/ConditionsMajor Product Configuration
Grignard additionMeMgBr, THF, -30°C, 2 hcis-1-methyl-4-methylene
Wittig reactionPh₃P=CH₂, KO* t*-Bu, THF, 12 htrans-alkene

Oxidation and Reduction Pathways

  • Oxidation : The benzothiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol while preserving the benzothiazole ring .

Experimental Data

ProcessReagentsProductYield
Sulfur oxidationmCPBA, CH₂Cl₂, 0°CSulfoxide derivative65%
Ester reductionLiAlH₄, THF, reflux2-(Benzo[d]thiazol-2-yl)cyclohexanemethanol80%

Solid-State Reactivity and Crystal Engineering

The compound exhibits intramolecular S⋯O=C interactions (2.727 Å) , which stabilize planar conformations. These interactions influence its reactivity in the solid state, such as photodimerization under UV light .

Crystallographic Data

ParameterValue
Crystal systemTriclinic
Space groupP1
S⋯O=C contact2.727 Å
Dihedral angle (benzothiazole/chromene)3.01°

Biological Activity Modulation via Structural Modification

Though beyond the scope of chemical reactions, derivatives of this compound exhibit bioactivity tied to functional group alterations:

  • Antimicrobial activity : Enhanced by introducing electron-withdrawing groups on the benzothiazole ring .

  • Fluorescent properties : Planarization via S⋯O=C contacts increases quantum yield .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antitumor Activity: Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate has demonstrated potential as an antitumor agent. Research indicates that it may inhibit specific enzymes or proteins involved in cancer cell proliferation, making it a candidate for drug development targeting various cancers.
  • Antimicrobial Properties: The compound has shown efficacy against a range of bacterial and fungal strains. Its structural features enhance its ability to inhibit microbial growth at low concentrations .

2. Organic Synthesis

  • Building Block in Heterocyclic Chemistry: This compound serves as an intermediate in the synthesis of other organic compounds, particularly those containing benzothiazole moieties. It facilitates the development of new materials with desirable properties.
  • Cross Dehydrogenative Coupling Reactions: this compound can be utilized in cross dehydrogenative coupling reactions to produce phenolic derivatives, which are important in various chemical processes .

3. Biological Activity

  • Acetylcholinesterase Inhibition: Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. One derivative exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Case Studies and Research Insights

Several studies have explored the applications and effects of this compound:

  • Antitumor Studies: Research has shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models, suggesting potential for cancer therapy.
  • Antimicrobial Testing: Various thiazole-based compounds were tested against pathogenic microorganisms, demonstrating effective inhibition at low concentrations. The structural characteristics play a crucial role in enhancing their antimicrobial efficacy .
  • Neuroprotective Effects: The antioxidant capacity of this compound has been quantitatively assessed using DPPH radical scavenging assays, indicating its potential role in protecting neuronal cells from oxidative damage .

Mechanism of Action

The mechanism of action of Methyl2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate with related compounds based on structural motifs, synthesis methods, and physicochemical properties. Key analogs include malonate esters, substituted benzothiazole derivatives, and cyclohexane-containing heterocycles.

Structural and Functional Group Variations

Compounds with benzo[d]thiazole cores often exhibit variations in substituents and ester groups, which significantly impact their properties:

Compound Key Substituents Catalyst/Reaction Conditions Yield Melting Point Stereochemical Purity
This compound (hypothetical) Cyclohexanecarboxylate ester Not explicitly reported N/A N/A N/A
2-(Benzo[d]thiazol-2-yl)phenyl cyclohexanecarboxylate (Entry 9, Table 3) Phenyl ester instead of methyl ester CuFe₂O₄ nanoparticles, CDC reaction 73% Not reported Not reported
Dimethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5er) Chloro-substituted benzothiazole, malonate ester Q catalyst (10 mol%), 25°C, 72–96 h 82% Not reported 80–99% ee (HPLC)
Diethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl) malonate (5jc) Methoxy-substituted benzothiazole, diethyl ester Q catalyst (10 mol%), 25°C, 72–96 h 81% 74–76°C 80% ee (HPLC)

Key Observations :

  • Ester Group Influence : The cyclohexanecarboxylate ester in the target compound may enhance lipophilicity compared to methyl or ethyl esters in analogs like 5er or 5jc . This could improve membrane permeability in biological applications.
  • Substituent Effects : Chloro or methoxy groups on the benzothiazole ring (e.g., 5er and 5jc ) modulate electronic properties and steric bulk, affecting reactivity and stereochemical outcomes .
  • Stereochemical Purity: Many analogs exhibit moderate to high enantiomeric excess (70–99% ee) via HPLC, suggesting that the target compound’s synthesis may require chiral catalysts like Q (a thiourea-based organocatalyst) to control stereochemistry .
Physicochemical and Spectroscopic Data
  • Melting Points : Analogs with bulkier ester groups (e.g., dibenzyl malonates) exhibit higher melting points (125–127°C) compared to diethyl or dimethyl esters (74–80°C), suggesting that the cyclohexanecarboxylate group may similarly elevate thermal stability .
  • Spectroscopic Confirmation : IR and NMR data for analogs confirm the presence of ester carbonyls (~1700 cm⁻¹ in IR) and benzothiazole aromatic protons (δ 7.2–8.5 ppm in ¹H NMR) . These techniques would be critical for characterizing the target compound.

Research Implications and Limitations

  • The cyclohexane ring in the target compound could enhance metabolic stability compared to purely aromatic systems .
  • Synthetic Challenges: The absence of direct data on this compound underscores the need for further studies on its synthesis and enantioselective control. Catalytic systems like Q or CuFe₂O₄ nanoparticles may be viable starting points .

Biological Activity

Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate, with the CAS number 1330754-75-0, is a compound that has garnered attention due to its potential biological activities. This compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

  • Molecular Formula : C15H17NO2S
  • Molecular Weight : 275.4 g/mol
  • Purity : Minimum 95% .

Key Findings:

  • A study synthesized various benzo[d]thiazole derivatives and evaluated their AChE inhibitory properties. One compound exhibited an IC50 value of 2.7 µM, indicating strong potential as an anti-Alzheimer's agent .
  • The mechanism of action typically involves the binding of these compounds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .

Antioxidant Activity

Thiazole and its derivatives are also noted for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Research Insights:

  • Compounds similar to this compound have shown promise in scavenging free radicals and reducing oxidative damage in cellular models .
  • The antioxidant capacity can be quantitatively assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity.

Antimicrobial Properties

The biological activity of thiazole derivatives extends to antimicrobial effects. These compounds can inhibit the growth of various bacterial and fungal strains.

Case Studies:

  • Various thiazole-based compounds have been tested against pathogenic microorganisms, demonstrating effective inhibition at low concentrations .
  • The structural characteristics, including electron-withdrawing groups on the thiazole ring, enhance their antimicrobial efficacy.

Data Summary Table

Biological Activity Activity Type IC50 Value (µM) Reference
Acetylcholinesterase InhibitionEnzyme Inhibition2.7
Antioxidant ActivityFree Radical ScavengingVaries
Antimicrobial ActivityBacterial/Fungal InhibitionLow Concentrations

Q & A

Q. What are the common synthetic routes for Methyl 2-(benzo[d]thiazol-2-yl)cyclohexanecarboxylate?

The compound is typically synthesized via condensation reactions. For example, a cyclohexanecarboxylate aldehyde derivative can react with 2-aminobenzenethiol under thermal conditions (180°C, 1 hour) to form the benzothiazole core, followed by esterification . Alternatively, intermediates like 2-(benzo[d]thiazol-2-yl)acetonitrile can be used in Knoevenagel condensations with carbonyl-containing substrates to build the cyclohexane ring . Purification often involves washing with ethyl acetate/hexane mixtures and crystallization .

Q. How is the compound characterized spectroscopically and structurally?

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1710 cm⁻¹, N-H stretches ~3200 cm⁻¹) .
  • X-ray crystallography confirms molecular geometry, bond lengths, and intermolecular interactions. For example, H atoms are positioned geometrically with C-H = 0.93–0.98 Å and refined using riding models .
  • UV-vis spectroscopy (e.g., in ACN–H₂O mixtures) assesses electronic transitions, particularly for applications in photophysical studies .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

  • Wearing PPE (gloves, protective clothing, goggles) to avoid skin/eye contact .
  • Using fume hoods for reactions involving volatile reagents.
  • Proper waste segregation (e.g., halogenated solvents) and disposal via certified agencies .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity for scale-up?

  • Reaction optimization : Adjusting stoichiometry (e.g., 1.1 equiv of aldehyde vs. 1.0 equiv aminothiol) and reflux time (3–5 hours) improves yield .
  • Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance cyclization efficiency, while hexane/ethyl acetate mixtures (1:49) aid purification .
  • Catalysis : Acidic or basic catalysts (e.g., sodium acetate) can accelerate intermediate formation .

Q. How can computational methods predict the compound’s electronic properties?

Density-functional theory (DFT) using correlation-energy formulas (e.g., Colle-Salvetti functional) models electron density and kinetic-energy distributions. This approach predicts HOMO-LUMO gaps and reactivity, validated against experimental UV-vis data . Software like Gaussian or ORCA implements these methods for molecular orbital analysis .

Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on antimicrobial activity .
  • Standardized assays : Use consistent protocols (e.g., MIC testing for antibacterials) to minimize variability .
  • Crystallographic data : Correlate molecular conformation (e.g., planarity of the benzothiazole ring) with biological efficacy .

Q. What reaction mechanisms underpin the synthesis of benzothiazole-containing compounds?

  • Cyclocondensation : 2-Aminobenzenethiol reacts with aldehydes via Schiff base formation, followed by cyclization and aromatization .
  • Knoevenagel condensation : Acetonitrile derivatives undergo nucleophilic addition with carbonyl groups, forming α,β-unsaturated intermediates . Mechanistic insights are validated via intermediate isolation (TLC monitoring) and isotopic labeling studies .

Q. How are benzo[d]thiazole derivatives applied in materials science?

  • Photophysical materials : Cyclometalated iridium(III) complexes incorporating benzo[d]thiazole ligands exhibit tunable emission for OLEDs. Substituents (e.g., methoxy groups) alter emission wavelengths and quantum yields .
  • Sensors : Derivatives with acrylonitrile moieties serve as cyanide anion sensors via fluorescence quenching mechanisms .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies?

Discrepancies arise from differences in:

  • Reaction conditions : Higher temperatures (e.g., 180°C vs. reflux) may favor side reactions .
  • Purification methods : Crystallization from ethyl acetate/hexane (2:10) achieves >90% purity, while column chromatography may recover lower yields .
  • Starting material quality : Impurities in aldehydes or aminothiols reduce efficiency .

Methodological Resources

  • Synthesis protocols : (91% yield via thermal cyclization) .
  • Computational modeling : (DFT for electronic properties) .
  • Biological testing : (standardized antimicrobial assays) .

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